![molecular formula C16H16ClN3 B6422622 7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 946259-89-8](/img/structure/B6422622.png)
7-chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that is a member of the pyrazolo[1,5-a]pyrimidine family. This compound is a synthetic organic compound that has a wide range of applications in the field of chemistry and biochemistry. Its unique structure and properties make it an important compound for research and development in the field of drug design and synthesis.
Scientific Research Applications
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have been found to be effective in cancer therapeutics . They have shown superior cytotoxic activities against various cancer cell lines . For instance, they have been used as CDK2 inhibitors, which is an appealing target for cancer treatment .
Antimicrobial Applications
The pyrazolopyrimidine moiety, which is a part of the compound , has been used in the design of many pharmaceutical compounds that have antimicrobial applications .
Antidiabetic Applications
Pyrazolopyrimidines have also been used in the treatment of diabetes . Their structural resemblance to the nucleotide base pair of DNA and RNA makes them valuable compounds in the treatment of various diseases .
Anti-Alzheimer’s Disease Applications
Pyrazolopyrimidines have been used in the treatment of Alzheimer’s disease . They have shown promising results in inhibiting the progression of the disease .
Anti-Inflammatory Applications
Pyrazolopyrimidines have been used in the treatment of inflammation . They have shown significant anti-inflammatory effects .
Antioxidant Applications
Pyrazolopyrimidines have been used for their antioxidant properties . They have shown significant antioxidant activities .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
7-chloro-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)13-9-14(17)20-16(18-13)15(11(3)19-20)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBJINVZMFTQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.